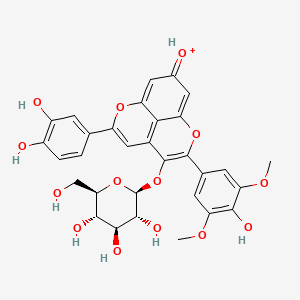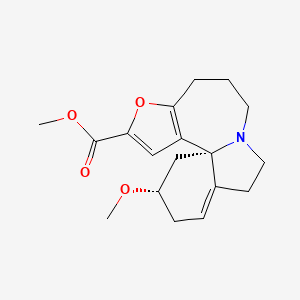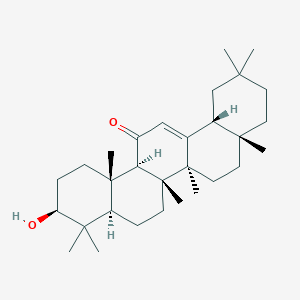
11-Oxo-beta-amyrin
Descripción general
Descripción
11-Oxo-beta-amyrin is a pentacyclic triterpenoid compound derived from beta-amyrin. It is a significant intermediate in the biosynthesis of glycyrrhetinic acid, a major bioactive component found in licorice roots.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-beta-amyrin typically involves the oxidation of beta-amyrin. One common method employs beta-amyrin 11-oxidase (CYP88D6), a cytochrome P450 enzyme, which catalyzes the sequential oxidation of beta-amyrin at the C-11 position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae. By introducing genes encoding for beta-amyrin synthase and CYP88D6, along with optimizing the expression of cytochrome P450 reductase, high yields of this compound can be obtained . This method offers a sustainable and scalable approach to producing this compound without relying on plant extraction.
Análisis De Reacciones Químicas
Types of Reactions
11-Oxo-beta-amyrin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of glycyrrhetinic acid.
Reduction: Reduction reactions can convert this compound back to beta-amyrin or other derivatives.
Substitution: Functional group substitutions can modify the compound to produce derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Typically involves oxygen and NADPH in the presence of beta-amyrin 11-oxidase.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Glycyrrhetinic Acid: A major product formed from the oxidation of this compound.
Beta-Amyrin Derivatives: Reduction and substitution reactions can yield various beta-amyrin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
11-Oxo-beta-amyrin has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex triterpenoids and other bioactive compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the production of natural sweeteners, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 11-Oxo-beta-amyrin involves its interaction with various molecular targets and pathways. It primarily acts through the modulation of enzyme activities and signaling pathways. For instance, its conversion to glycyrrhetinic acid involves the inhibition of 11-beta-hydroxysteroid dehydrogenase, which plays a role in cortisol metabolism . This inhibition can lead to anti-inflammatory effects and other therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Amyrin: The precursor to 11-Oxo-beta-amyrin, sharing a similar pentacyclic triterpenoid structure.
Glycyrrhetinic Acid: A downstream product of this compound, known for its potent biological activities.
Oleanolic Acid: Another pentacyclic triterpenoid with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific role as an intermediate in the biosynthesis of glycyrrhetinic acid. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications. Additionally, its production through metabolic engineering offers a sustainable alternative to traditional plant extraction methods .
Propiedades
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-KWRVYEIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the mass spectral fragmentation of 11-oxo-beta-amyrin unique?
A: While the provided abstract [] doesn't detail the specific fragmentation pattern, it highlights that derivatives of both 11-oxo-alpha-amyrin and this compound share a characteristic fragmentation reaction during mass spectrometry. This suggests that the presence of the 11-oxo group significantly influences the fragmentation pathway, offering a distinct spectral signature for these compounds. Further investigation into the exact fragmentation pattern could be valuable for identifying and characterizing these molecules in complex mixtures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)


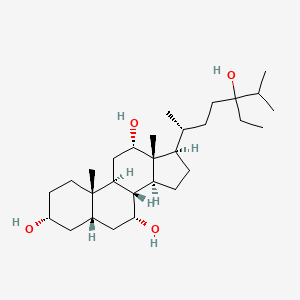
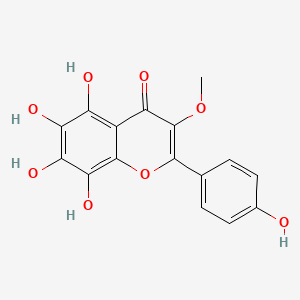

![[(1R,4S,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B1259853.png)
![N-[[(1R,2S,10R,13R)-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1259854.png)


